molecular formula C13H18N2O2 B8115475 (S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole

(S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8115475
M. Wt: 234.29 g/mol
InChI Key: DNTNQRRKJYXLMV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is a chiral heterocyclic compound that features an oxazole ring fused with a pyridine moiety

Preparation Methods

The synthesis of (S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxy-6-methyl-2-pyridinecarboxaldehyde with an isopropyl-substituted oxazoline precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as benzene or toluene .

Chemical Reactions Analysis

(S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the oxazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Scientific Research Applications

(S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds with active sites of enzymes, while the pyridine moiety can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

(S)-4-Isopropyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the oxazole and pyridine rings, which imparts unique chemical reactivity and biological properties.

Properties

IUPAC Name

(4S)-2-(4-methoxy-6-methylpyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-8(2)12-7-17-13(15-12)11-6-10(16-4)5-9(3)14-11/h5-6,8,12H,7H2,1-4H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTNQRRKJYXLMV-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2=NC(CO2)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=N1)C2=N[C@H](CO2)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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